Cas no 2877750-89-3 (1-cyclopropanecarbonyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane)

1-Cyclopropanecarbonyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane is a structurally distinct diazepane derivative featuring a cyclopropanecarbonyl moiety and a fluorinated pyrimidine ring. The compound's unique architecture, combining a seven-membered diazepane core with a substituted pyrimidine, suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other targeted therapeutics. The presence of the 5-fluoro and 6-ethyl groups on the pyrimidine ring may enhance binding affinity and metabolic stability, while the cyclopropanecarbonyl fragment could influence conformational rigidity. This compound is of interest for research applications in drug discovery, where its modular structure allows for further derivatization to explore structure-activity relationships.
1-cyclopropanecarbonyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane structure
2877750-89-3 structure
Product Name:1-cyclopropanecarbonyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane
CAS No:2877750-89-3
MF:C15H21FN4O
MW:292.351846456528
CID:5329719
PubChem ID:133499273
Update Time:2025-05-24

1-cyclopropanecarbonyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane Chemical and Physical Properties

Names and Identifiers

    • 1-cyclopropanecarbonyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane
    • AKOS040862168
    • F6743-9284
    • 2877750-89-3
    • Cyclopropyl[4-(6-ethyl-5-fluoro-4-pyrimidinyl)hexahydro-1H-1,4-diazepin-1-yl]methanone
    • Inchi: 1S/C15H21FN4O/c1-2-12-13(16)14(18-10-17-12)19-6-3-7-20(9-8-19)15(21)11-4-5-11/h10-11H,2-9H2,1H3
    • InChI Key: OTFLJGNAGXPCNL-UHFFFAOYSA-N
    • SMILES: C(C1CC1)(N1CCCN(C2C(F)=C(CC)N=CN=2)CC1)=O

Computed Properties

  • Exact Mass: 292.16993947g/mol
  • Monoisotopic Mass: 292.16993947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 1.246±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 486.0±45.0 °C(Predicted)
  • pka: 6.97±0.37(Predicted)

1-cyclopropanecarbonyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane Pricemore >>

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Additional information on 1-cyclopropanecarbonyl-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane

1-Cyclopropanecarbonyl-4-(6-Ethyl-5-Fluoropyrimidin-4-Yl)-1,4-Diazepane (CAS No. 2877750-89-3)

The compound 1-Cyclopropanecarbonyl-4-(6-Ethyl-5-Fluoropyrimidin-4-Yl)-1,4-Diazepane, identified by the CAS registry number 2877750-89-3, is a complex organic molecule with significant potential in the field of drug discovery and development. This compound belongs to the class of diazepanes, which are seven-membered rings containing two nitrogen atoms. The structure of this molecule is characterized by a cyclopropanecarbonyl group attached to a diazepane ring system, which is further substituted with a pyrimidine moiety at the 4-position.

The pyrimidine ring in this compound is substituted with an ethyl group at position 6 and a fluorine atom at position 5. This substitution pattern suggests that the compound may exhibit unique pharmacological properties, particularly in terms of selectivity and potency. Recent studies have highlighted the importance of pyrimidine derivatives in various therapeutic areas, including oncology, virology, and inflammation. The presence of a cyclopropane group further adds to the structural complexity and potential bioactivity of this compound.

One of the key features of 1-Cyclopropanecarbonyl-4-(6-Ethyl-5-Fluoropyrimidin-4-Yl)-1,4-Diazepane is its ability to modulate specific biological targets. For instance, research has shown that diazepane derivatives can act as inhibitors of certain enzymes or receptors, making them valuable leads for drug development. The cyclopropane group is known to confer rigidity to the molecule, which can enhance its binding affinity to target proteins.

The synthesis of this compound involves a multi-step process that typically includes the formation of the diazepane ring followed by substitution reactions to introduce the pyrimidine and cyclopropane groups. Recent advancements in synthetic chemistry have made it possible to achieve higher yields and better purity in the preparation of such complex molecules. These improvements are crucial for conducting thorough biological evaluations and scaling up production if the compound proves to be therapeutically useful.

In terms of pharmacological activity, 1-Cyclopropanecarbonyl-4-(6-Ethyl-5-Fluoropyrimidin-4-Yl)-1,4-Diazepane has shown promise in preclinical studies as a potential therapeutic agent. For example, it has demonstrated inhibitory activity against certain kinases involved in cancer cell proliferation. Additionally, its fluorinated pyrimidine moiety may contribute to enhanced stability and bioavailability, which are critical factors for drug efficacy.

The development of this compound aligns with current trends in medicinal chemistry that emphasize the importance of structural diversity and optimization for improving drug-like properties. By leveraging computational tools and high-throughput screening techniques, researchers can systematically explore the chemical space around this molecule to identify optimized analogs with superior pharmacokinetic profiles.

In conclusion, 1-Cyclopropanecarbonyl-4-(6-Ethyl-5-Fluoropyrimidin-4-Yl)-1,4-Diazepane represents an exciting lead compound with significant potential in drug discovery. Its unique structure, combined with recent advances in synthetic and pharmacological research, positions it as a promising candidate for further investigation in various therapeutic areas.

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